Ethanol, 2-(propyldithio)- Ethanol, 2-(propyldithio)-
Brand Name: Vulcanchem
CAS No.: 823235-29-6
VCID: VC19048606
InChI: InChI=1S/C5H12OS2/c1-2-4-7-8-5-3-6/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C5H12OS2
Molecular Weight: 152.3 g/mol

Ethanol, 2-(propyldithio)-

CAS No.: 823235-29-6

Cat. No.: VC19048606

Molecular Formula: C5H12OS2

Molecular Weight: 152.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-(propyldithio)- - 823235-29-6

Specification

CAS No. 823235-29-6
Molecular Formula C5H12OS2
Molecular Weight 152.3 g/mol
IUPAC Name 2-(propyldisulfanyl)ethanol
Standard InChI InChI=1S/C5H12OS2/c1-2-4-7-8-5-3-6/h6H,2-5H2,1H3
Standard InChI Key ZTSSCLJQNYJWFP-UHFFFAOYSA-N
Canonical SMILES CCCSSCCO

Introduction

Key Findings

2-(Propylthio)ethanol (CAS 22812-90-4) is an organosulfur compound characterized by a propylthio group (–S–CH₂CH₂CH₃) attached to an ethanol backbone. This molecule exhibits moderate polarity due to its hydroxyl and thioether functional groups, enabling solubility in both aqueous and organic media. With a molecular weight of 120.21 g/mol and a density of 0.9855 g/cm³ at 20°C , it serves as a versatile intermediate in specialty chemical synthesis. Recent studies highlight its potential in pharmaceutical precursors and agrochemical formulations, though its industrial applications remain underexplored.

Chemical Identity and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(propylsulfanyl)ethanol, though it is more commonly referenced as 2-(propylthio)ethanol . Alternative designations include:

  • 2-Hydroxyethyl propyl sulfide

  • β-Hydroxyethyl-n-propyl sulfide

  • NSC 84225 .

Molecular Architecture

The molecular formula C₅H₁₂OS confirms the presence of five carbon atoms, twelve hydrogens, one oxygen, and one sulfur atom . Structural analysis reveals a linear arrangement: the hydroxyl group (–OH) occupies the terminal position of the ethanol chain, while the thioether group (–S–) bridges the second carbon and a propyl moiety . The molecule’s stereochemistry is unremarkable due to the absence of chiral centers.

Table 1: Molecular and Physicochemical Data

PropertyValueSource
Molecular weight120.21 g/mol
Boiling point94–95°C (15 mmHg)
Density (20°C)0.9855 g/cm³
AppearanceColorless to pale yellow liquid
SolubilityMiscible in water, ethanol

Synthesis and Production

Industrial Synthesis Routes

The primary synthetic pathway involves the nucleophilic substitution of alkyl halides with mercaptoethanol derivatives. A representative method includes:

  • Alkylation of 2-mercaptoethanol: Reacting 2-mercaptoethanol with 1-bromopropane in the presence of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

    HSCH₂CH₂OH + CH₃CH₂CH₂Br → CH₃CH₂CH₂SCH₂CH₂OH + HBr\text{HSCH₂CH₂OH + CH₃CH₂CH₂Br → CH₃CH₂CH₂SCH₂CH₂OH + HBr}

    This exothermic reaction proceeds at 5–10°C to minimize side reactions .

Laboratory-Scale Preparation

Small-scale synthesis often employs ethanol as a solvent, with yields exceeding 80% after purification via fractional distillation . Critical parameters include strict temperature control and stoichiometric excess of the alkyl halide to drive the reaction to completion .

Physicochemical Properties

Thermal Stability

The compound’s boiling point of 94°C at 15 mmHg reflects its moderate volatility, typical of low-molecular-weight thioethers. Differential scanning calorimetry (DSC) data indicate decomposition onset at ~200°C, accompanied by sulfur dioxide emission .

Reactivity Profile

  • Oxidation: The thioether group undergoes oxidation with hydrogen peroxide to form sulfoxides (R–SO–R') and sulfones (R–SO₂–R') .

  • Esterification: The hydroxyl group reacts with acyl chlorides to produce esters, though this is less common due to competing sulfur-based side reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

2-(Propylthio)ethanol serves as a precursor in antitubercular agents. For example, derivatives like 2-(hexylthio)-4,6-dimethylnicotinonitrile demonstrate inhibitory activity against Mycobacterium tuberculosis . The thioether moiety enhances membrane permeability, facilitating drug uptake .

Agrochemical Formulations

In pesticide synthesis, the compound’s sulfur atom acts as a leaving group in nucleophilic displacement reactions. Patent literature cites its use in herbicides targeting acetyl-CoA carboxylase .

Specialty Chemicals

The dual functionality (–OH and –S–) enables its use in:

  • Surfactants: As a hydrophilic head group in nonionic detergents .

  • Polymer modifiers: To introduce sulfur crosslinks in epoxy resins .

PrecautionRecommendation
Personal protective gearNitrile gloves, goggles
VentilationFume hood required
Storage<15°C in amber glass
Spill managementAbsorb with vermiculite

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